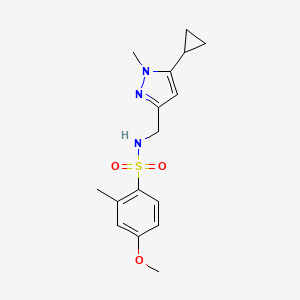

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Alkylated pyrazoles.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound's molecular formula is C18H24N4O4S with a molecular weight of approximately 404.5 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dichloromethane. Key steps in the synthesis may include:

- Formation of the pyrazole moiety : This involves cyclization reactions that create the pyrazole ring.

- Methylation and sulfonation : These steps modify the benzene ring to introduce methoxy and sulfonamide functionalities.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Anticancer Potential

Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exhibits promising anticancer properties. Research has shown that related compounds in the sulfonamide class can induce apoptosis in various cancer cell lines, including:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce morphological changes consistent with apoptosis, suggesting their potential as therapeutic agents in oncology .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of sulfonamide derivatives similar to this compound revealed significant cytotoxic activity against multiple cancer cell lines. The most active derivatives had IC50 values below 100 μM, indicating strong potential for further development into anticancer drugs .

Study 2: Structure–Activity Relationship Analysis

A quantitative structure–activity relationship (QSAR) analysis was performed to evaluate how modifications to the compound's structure affected its biological activity. This study highlighted the importance of specific substituents on the benzene ring for enhancing anticancer efficacy .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Potential use in treating various cancers by inducing apoptosis in cancer cells. |

| Pharmacological Research | Investigated for its effects on enzyme inhibition related to inflammation and cancer pathways. |

| Synthetic Chemistry | Used as a precursor for synthesizing other biologically active compounds. |

Mecanismo De Acción

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound shares a similar pyrazole core but has different substituents.

PHA-533533: Another pyrazole derivative with different functional groups.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationship (SAR) based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 334.39 g/mol

- Structural Composition : The compound consists of a pyrazole ring substituted with a cyclopropyl group, linked to a sulfonamide moiety and a methoxy-substituted aromatic ring.

Synthesis

The synthesis of sulfonamide derivatives like this compound typically involves:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the cyclopropyl group via appropriate alkylation methods.

- Coupling with the sulfonamide component, often utilizing coupling agents to facilitate the reaction.

Antiinflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives, including sulfonamides, can exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study focusing on similar compounds demonstrated that several pyrazole-based sulfonamides effectively blocked COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Structure-Activity Relationship (SAR)

The SAR studies for this class of compounds reveal that:

- Substituents on the pyrazole ring significantly influence biological activity.

- The presence of electron-donating groups (like methoxy) enhances COX inhibition.

A comparative analysis of various derivatives highlights the importance of structural modifications in optimizing pharmacological profiles:

| Compound Name | Structure Features | COX Inhibition Activity |

|---|---|---|

| SC-236 | Pyrazole with methyl and trifluoromethyl groups | High |

| Celecoxib | Sulfonamide with para-substituted phenyl ring | Very High |

| N-Cyclopropyl Pyrazoles | Cyclopropyl substitution enhances potency | Moderate to High |

Case Study 1: Metabolic Syndrome

A recent study evaluated a related pyrazole derivative for its ability to induce activating transcription factor 3 (ATF3), which plays a role in metabolic regulation. The compound demonstrated lipid-lowering effects and improved glycemic profiles in high-fat diet-induced obesity models . This suggests that this compound may also possess similar metabolic benefits.

Case Study 2: Cancer Therapy

Another investigation into benzamide derivatives revealed their potential as RET kinase inhibitors, which are critical in certain cancer therapies. Compounds with structural similarities to this compound exhibited moderate to high potency against RET kinase, indicating possible applications in targeted cancer treatments .

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKFCSQPAXBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.